XLogP/TPSA Parity Among C10H12FNO2 Regioisomers Necessitates Structural Selection Criteria
Head-to-head computational comparison reveals that 3-(3-fluoro-4-methoxyphenoxy)azetidine shares identical XLogP (1.4), TPSA (30.5 Ų), molecular weight (197.21), H-bond donor count (1), and H-bond acceptor count (4) with its regioisomers 3-(2-fluoro-6-methoxyphenoxy)azetidine and 3-(4-fluoro-3-methoxyphenoxy)azetidine [1]. This parity indicates that simple rule-of-five metrics cannot differentiate these isomers for procurement; instead, the unique 3-fluoro-4-methoxy vector must be prioritized based on its demonstrated biological embedding in selective PI3Kδ inhibitor pharmacophores and its distinct electronic profile arising from the electron-withdrawing fluorine at the meta position combined with the electron-donating methoxy at the para position [2].
| Evidence Dimension | Computed physicochemical properties (XLogP, TPSA, MW, HBD, HBA) |
|---|---|
| Target Compound Data | XLogP 1.4; TPSA 30.5 Ų; MW 197.21; HBD 1; HBA 4 [1] |
| Comparator Or Baseline | 3-(2-fluoro-6-methoxyphenoxy)azetidine (CID 129932538): XLogP 1.4; TPSA 30.5 Ų; MW 197.21; HBD 1; HBA 4 [1]. 3-(4-fluoro-3-methoxyphenoxy)azetidine (CID 138753070): identical values [1]. |
| Quantified Difference | 0% difference in computed XLogP, TPSA, MW, HBD, HBA among the three C10H12FNO2 regioisomers. |
| Conditions | PubChem-computed properties based on topological and fragment-based algorithms (XLogP, TPSA). |
Why This Matters
Procurement decisions cannot rely on standard computed property differentiation; selection must be driven by the 3-fluoro-4-methoxy pharmacophoric fit and patent landscape for intended target engagement.
- [1] PubChem Compound Summary for CID 155883089, CID 129932538, CID 138753070. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-23). View Source
- [2] Brown A, Brown TB, Calabrese A, Ellis D, Puhalo N, Ralph M, Watson L. Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. Bioorg Med Chem Lett. 2010 Jan 15;20(2):516-20. doi: 10.1016/j.bmcl.2009.11.097. PMID: 19963374. View Source
